3-Amino-2-(methylsulfanyl)butan-1-ol

Description

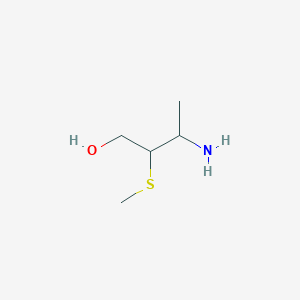

Structure

2D Structure

Properties

IUPAC Name |

3-amino-2-methylsulfanylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NOS/c1-4(6)5(3-7)8-2/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAAJQUKBGIDMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)SC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(methylsulfanyl)butan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-amino-2-butanol with methylthiol under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of industrial-grade reagents .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(methylsulfanyl)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-amino-2-(methylsulfanyl)butanone, while reduction may produce 3-amino-2-(methylsulfanyl)butane .

Scientific Research Applications

3-Amino-2-(methylsulfanyl)butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-(methylsulfanyl)butan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The methylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Functional Group Analysis

The compound’s unique combination of functional groups distinguishes it from simpler alcohols or amines. Below is a comparative analysis with structurally or functionally related compounds:

Key Observations :

- Hydrogen Bonding: The presence of both -OH and -NH₂ groups in this compound suggests strong intermolecular hydrogen bonding, likely resulting in a higher boiling point compared to non-polar analogs like 3-(Methylsulfanyl)butan-1-amine. However, direct data are unavailable.

- Polarity: The methylsulfanyl group (-SCH₃) introduces moderate polarity, less than -OH or -NH₂ but more than alkyl chains. This may influence solubility in polar solvents compared to 3-Methyl-2-butanol, which lacks sulfur or amino groups .

Structural and Analytical Comparisons

- Collision Cross-Section (CCS): While CCS data for this compound are absent, its structural analog, 3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol, exhibits CCS values of 145.8 Ų for [M+H]+ adducts. This suggests that the target compound’s branched structure and functional groups could yield similar chromatographic retention times in mass spectrometry .

- Toxicity and Handling: 3-Methyl-2-butanol, a simpler alcohol, has documented guidelines for exposure limits and toxic effects (e.g., irritation to respiratory systems). By contrast, the amino and sulfur-containing groups in this compound may necessitate specialized handling protocols, though specific toxicological data are lacking .

Biological Activity

3-Amino-2-(methylsulfanyl)butan-1-ol, also known as 2-Methanesulfinylpropan-1-amine, is a compound with notable biological activities. Its structure includes an amino group and a methylsulfanyl group, which contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C5H13NOS

- Molecular Weight: 133.23 g/mol

- CAS Number: 1333756-39-0

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.

- Neurotransmitter Modulation : It has been suggested that this compound could influence neurotransmitter levels, particularly in the context of neurological disorders.

- Antioxidant Activity : Preliminary studies indicate potential antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

Antiproliferative Effects

Research has shown that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, studies have reported significant reductions in cell viability in MCF-7 breast cancer cells when treated with this compound.

Neuroprotective Effects

In neuropharmacological studies, the compound has demonstrated protective effects against neuronal cell death induced by oxidative stress. This suggests a potential role in treating neurodegenerative diseases.

Study 1: Anticancer Activity

In a study published in Pharmaceutical Bulletin, researchers evaluated the anticancer properties of various compounds including this compound. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis in cancer cells through modulation of key signaling pathways associated with cell survival and death.

Study 2: Neuroprotective Mechanism

A recent investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The findings revealed that treatment with this compound significantly reduced markers of oxidative damage and improved cell survival rates compared to untreated controls.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving high-purity 3-Amino-2-(methylsulfanyl)butan-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis optimization should focus on protecting group strategies for the amino and sulfanyl moieties to prevent side reactions. Solvent selection (e.g., polar aprotic solvents for nucleophilic substitution) and temperature control (e.g., maintaining ≤50°C to avoid decomposition) are critical. Purification via column chromatography or recrystallization, as demonstrated in similar amino alcohol syntheses with yields >90%, ensures high purity . Analytical validation using NMR and MS confirms structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer : A combination of H/C NMR (to confirm stereochemistry and functional groups), GC/MS (for molecular weight verification and impurity profiling ), and IR spectroscopy (to identify amine and hydroxyl stretches) is recommended. Purity assessment via HPLC with UV detection (≥95% purity thresholds, as seen in commercial amino alcohols ) ensures batch consistency.

Q. How can researchers mitigate hygroscopicity-related issues during storage and handling of this compound?

- Methodological Answer : Store under inert gas (argon/nitrogen) in airtight containers with desiccants. Pre-drying solvents and using low-humidity gloveboxes during weighing minimize water absorption. Thermogravimetric analysis (TGA) can quantify hygroscopicity under varying humidity .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and electron distribution to predict nucleophilic/electrophilic behavior. Molecular dynamics simulations assess solvent interactions, while docking studies explore binding affinities in enzymatic or catalytic contexts. These methods align with surface chemistry studies for organic compounds .

Q. How can contradictory spectroscopic data (e.g., NMR shifts) in literature be resolved for this compound?

- Methodological Answer : Replicate experiments under standardized conditions (solvent, temperature, concentration). Cross-validate with 2D NMR (COSY, HSQC) to resolve signal overlap. Compare with structurally analogous compounds (e.g., 2-amino-1-butanol ) to identify systematic deviations. Collaborative data-sharing platforms enhance reproducibility .

Q. What experimental designs are recommended to study the environmental degradation pathways of this compound?

- Methodological Answer : Conduct accelerated degradation studies under controlled UV exposure, oxidative (HO), and hydrolytic conditions. Monitor intermediates via LC-MS/MS and quantify degradation kinetics. Surface adsorption studies using microspectroscopic imaging (e.g., AFM-IR) can elucidate interactions with environmental matrices .

Q. How can stereochemical outcomes be controlled during derivatization of this compound for chiral applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.